ALPHA-CAROTENE
Overview
Description
Alpha-carotene is a naturally occurring pigment found in various fruits and vegetables, belonging to the carotenoid family. It is chemically classified as a tetraterpenoid compound and is structurally similar to beta-carotene. The molecular formula of this compound is C40H56, and it has a molar mass of 552.873 g/mol . This compound is known for its deep orange color, which is attributed to its 11 conjugated double bonds . One of its primary functions in the body is serving as a precursor for the synthesis of vitamin A, which is essential for vision, immune function, and cellular growth . Additionally, this compound possesses antioxidant properties, helping to neutralize harmful free radicals and protect cells from oxidative damage .
Scientific Research Applications
Alpha-carotene has a wide range of scientific research applications across various fields:
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-carotene can be synthesized through various chemical routes, often involving the use of precursor molecules such as geranylgeranyl diphosphate (GGPP). The biosynthesis of this compound in plants involves several key enzymes, including phytoene synthase, phytoene desaturase, and zeta-carotene desaturase . In laboratory settings, synthetic routes may involve the use of organic solvents and catalysts to facilitate the formation of the carotenoid structure.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources, such as carrots, sweet potatoes, and pumpkins . The extraction process often includes solvent extraction, followed by purification using techniques like high-performance liquid chromatography (HPLC) . Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Alpha-carotene undergoes various chemical reactions, including oxidation, reduction, and isomerization. Oxidation reactions can lead to the formation of epoxides and other oxidized derivatives . Reduction reactions may involve the addition of hydrogen to the double bonds, altering the compound’s structure and properties .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities and properties . For example, the oxidation of this compound can produce compounds with enhanced antioxidant properties .
Mechanism of Action
Alpha-carotene exerts its effects primarily through its antioxidant properties. It neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cellular components such as DNA, proteins, and lipids . Additionally, this compound is converted into retinol (vitamin A) in the body, which is essential for vision, immune function, and cellular growth . The molecular targets and pathways involved include the retinoid receptors and various antioxidant enzymes .
Comparison with Similar Compounds
Alpha-carotene is structurally similar to other carotenoids such as beta-carotene, lutein, and lycopene . it has unique properties that distinguish it from these compounds:
Properties
IUPAC Name |
1,3,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-23,25-28,37H,15-16,24,29-30H2,1-10H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVAOWXLWRTKGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864072 | |
Record name | 4',5'-Didehydro-5',6'-dihydro-beta,beta-carotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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